2-Methoxynicotinonitrile
Overview
Description
2-Methoxynicotinonitrile is an organic compound with the molecular formula C7H6N2O. It is a derivative of nicotinonitrile, characterized by the presence of a methoxy group (-OCH3) attached to the pyridine ring. This compound is used as a building block in the synthesis of various heterocyclic compounds and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxynicotinonitrile can be synthesized through a three-component Dimroth reaction involving chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction typically proceeds under mild conditions and yields the desired product in fair to good yields. Another method involves the cyclization reaction of a chalcone derivative and malononitrile, followed by characterization using FT-IR, UV-Vis, 1H NMR, and single crystal X-ray diffraction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include malononitrile, secondary heterocyclic amines, sodium alcoholate, and chalcones . The reactions are typically carried out in dry alcohol or other suitable solvents under mild conditions.
Major Products Formed
The major products formed from the reactions of this compound include various nicotinonitrile derivatives, which can exhibit different photophysical properties and biological activities .
Scientific Research Applications
2-Methoxynicotinonitrile has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Methoxynicotinonitrile is not well-documented. as a derivative of nicotinonitrile, it is likely to interact with various molecular targets and pathways in biological systems. Further research is needed to elucidate its specific mechanism of action and molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methoxynicotinonitrile include:
- 5-Methoxynicotinonitrile
- 4-Chloro-2-methoxynicotinonitrile
- 4-Iodo-5-methoxynicotinonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methoxypyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWZCGMZILLKFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291126 | |
Record name | 2-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7254-34-4 | |
Record name | 2-Methoxy-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7254-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 73298 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007254344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7254-34-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methoxynicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxynicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-Methoxynicotinonitrile derivatives and how are they characterized?
A1: this compound derivatives are a class of organic compounds with a central pyridine ring substituted with a methoxy group at the 2nd position and a nitrile group at the 3rd position. The core structure can be further modified with various substituents at the 4th and 6th positions, leading to a diverse range of derivatives.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This provides information about the hydrogen and carbon atoms in the molecule, confirming the structure and identifying different isomers. [, ]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups present in the molecule by analyzing the characteristic vibrations of chemical bonds. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, useful for studying light absorption and emission properties. []
- X-ray Single Crystal Diffraction: This technique provides detailed three-dimensional structural information about the molecule, including bond lengths, bond angles, and crystal packing arrangements. []
Q2: What is known about the fluorescence properties of these compounds?
A: Several this compound derivatives exhibit interesting fluorescence properties, with some emitting blue or greenish-blue light. [, ] The specific emission wavelength and intensity can vary depending on the substituents attached to the core structure and the surrounding environment (solvent). For example, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile displays greenish-blue fluorescence. [] These properties make them potentially suitable for applications in optoelectronic devices or as fluorescent probes.
Q3: How do structural modifications affect the properties of this compound derivatives?
A3: Introducing different substituents on the 4th and 6th positions of the pyridine ring significantly influences the properties of this compound derivatives. This structure-activity relationship (SAR) is crucial for tailoring specific properties:
- Liquid Crystalline Behavior: The presence and length of alkoxy chains significantly impact the liquid crystalline behavior. For example, 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile exhibits a nematic phase over a broad temperature range, potentially useful for liquid crystal displays (LCDs). []
- Solvatochromism: The fluorescence emission wavelength of some derivatives can shift depending on the solvent polarity. This solvatochromic behavior arises from the interaction of the molecule with the solvent, affecting its electronic structure and energy levels. []
- Aggregation-Induced Emission (AIE): Some derivatives exhibit enhanced fluorescence in the aggregated state compared to their dilute solutions. This AIE phenomenon is attributed to the restriction of intramolecular rotations upon aggregation, leading to brighter emission. []
Q4: Have any computational studies been conducted on this compound derivatives?
A4: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of these compounds. Density Functional Theory (DFT) calculations are often employed to:
- Optimize Molecular Geometries: DFT helps predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. []
- Calculate Vibrational Frequencies: Theoretical vibrational frequencies can be compared with experimental FTIR spectra to validate the accuracy of computational models and assign vibrational modes. []
- Predict Electronic Properties: DFT allows the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, crucial for understanding optical and electronic properties. []
- Simulate Molecular Docking: Docking simulations help predict the binding affinity and interactions of the molecule with potential target proteins, providing insights into its biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.